molecular formula C14H21Cl2NO B1423898 3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1219979-41-5

3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride

Cat. No. B1423898
CAS RN: 1219979-41-5
M. Wt: 290.2 g/mol
InChI Key: NZCZVJSELGHEDE-UHFFFAOYSA-N
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Description

“3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical compound with the molecular formula C14H21Cl2NO . It has an average mass of 290.229 Da and a monoisotopic mass of 289.100006 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H21Cl2NO . Its average mass is 290.229 Da, and its monoisotopic mass is 289.100006 Da .

Scientific Research Applications

Chromatography and Mass Spectrometry

3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride: is utilized in chromatography and mass spectrometry for its potential as a standard or reference compound. Its unique structure allows for the calibration of equipment and the validation of analytical methods, ensuring accurate measurement of chemical substances in various samples .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent or intermediate in the synthesis of more complex molecules. Its reactive sites make it a valuable starting material for constructing new chemical entities with potential applications in drug discovery and material science .

Biopharma Production

The biopharmaceutical industry may employ this compound in the early stages of drug development. Its properties could be beneficial in the formulation of new pharmacological agents, particularly in the optimization of lead compounds for enhanced efficacy and reduced toxicity .

Safety and Controlled Environment

This compound’s characteristics are important in the development of safety protocols within controlled environments and cleanrooms. It can be used to test the integrity of barriers and filters designed to prevent contamination in sensitive manufacturing processes .

Molecular Formula Studies

Researchers use the molecular formula of C14H21Cl2NO to explore the compound’s properties and interactions. Studies may include its behavior under different environmental conditions, its reactivity with other compounds, and its potential as a building block in larger molecular structures .

Molecular Weight Calculation

With a molecular weight of 290.22864 , this compound is significant in the calculation of dosages and the design of experiments. Understanding its mass allows scientists to accurately determine the quantity needed for specific applications, such as in vivo studies or chemical reactions .

Synthesis of Derivatives

The compound’s structure is amenable to modifications, making it a prime candidate for the synthesis of derivatives. These derivatives can be tailored for specific functions, such as increased solubility or improved binding affinity to target molecules .

Educational Purposes

Lastly, this compound is also valuable in educational settings, where it can be used to demonstrate principles of organic chemistry and pharmacology. Its synthesis and applications can be included in curriculum to provide hands-on learning experiences for students.

properties

IUPAC Name

3-[(4-chloro-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCZVJSELGHEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride

CAS RN

1219979-41-5
Record name Pyrrolidine, 3-[[4-chloro-2-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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